molecular formula C47H76O2 B163425 Cholesteryl arachidonate CAS No. 604-34-2

Cholesteryl arachidonate

Cat. No.: B163425
CAS No.: 604-34-2
M. Wt: 673.1 g/mol
InChI Key: IMXSFYNMSOULQS-WIMJHLADSA-N
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Description

Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. This compound is a significant component of cellular membranes and plays a crucial role in various biological processes. This compound is involved in the storage and transport of cholesterol and fatty acids within the body. It is also known for its role in inflammation and cellular signaling pathways.

Mechanism of Action

Target of Action

Cholesteryl arachidonate, also known as cholesterol arachidonate, primarily targets an enzyme called LIPA (Lysosomal Acid Lipase) . LIPA plays a crucial role in the hydrolysis of cholesteryl esters, a process that is essential for maintaining homeostasis of cholesteryl esters in cells .

Mode of Action

This compound interacts with LIPA by serving as a dominant substrate that is rapidly hydrolyzed by this enzyme . The hydrolysis of this compound by LIPA is a key step in the regulation of cholesteryl ester homeostasis in cells .

Biochemical Pathways

The hydrolysis of this compound by LIPA affects the NF-κB signaling pathway . Specifically, inhibition of LIPA suppresses NF-κB signaling, while members of the NF-κB family positively regulate the expression level of LIPA . This indicates the existence of a regulatory feedback loop involving LIPA, cholesteryl ester homeostasis, and NF-κB signaling .

Pharmacokinetics

It is known that lipa-driven hydrolysis plays a key role in the metabolism of this compound .

Result of Action

The hydrolysis of this compound by LIPA has significant effects at the molecular and cellular levels. It has been found that inhibition of LIPA, which prevents the hydrolysis of this compound, effectively suppresses cancer metastasis both in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative modifications can dramatically change the biological activities of cholesteryl esters . Furthermore, the type of phospholipid carrier greatly influences the antibacterial activity of cholesteryl esters .

Biochemical Analysis

Biochemical Properties

Cholesteryl arachidonate is a cholesterol ester that is associated with the neutral core of low-density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for the hydrolysis of cholesteryl esters .

Cellular Effects

Inhibition of Lipase A (LIPA), which is a key regulator of this compound hydrolysis in cancer cells, induced aberrant accumulation of this compound-rich lipid droplet at the single-cell level . This suggests that this compound plays a significant role in cellular processes, particularly in cancer progression.

Molecular Mechanism

This compound is rapidly hydrolyzed by LIPA . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppresses NF-κB signaling, while the NF-κB members positively regulate the expression level of LIPA .

Temporal Effects in Laboratory Settings

It is known that LIPA-driven hydrolysis of this compound was directly visualized by stimulated Raman scattering imaging of alkyne-tagged cholesterol .

Metabolic Pathways

This compound is involved in the metabolism of arachidonic acid . The types and mechanisms of organic reactions involved, bond rearrangements, and radical stabilization in the cyclooxygenase and lipoxygenase pathways have been investigated and explained .

Transport and Distribution

This compound, as a cholesterol ester, is found associated with the neutral core of low-density lipoprotein . This suggests that it is transported and distributed within cells and tissues via low-density lipoproteins.

Subcellular Localization

Given its association with low-density lipoproteins, it is likely that it is localized within the lipid droplets of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl arachidonate can be synthesized through the ester interchange method. This involves starting with cholesteryl acetate and the methyl esters of arachidonic acid, using sodium ethylate as a catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained in crystalline form .

Industrial Production Methods: Industrial production of this compound involves the esterification of cholesterol with arachidonic acid. This can be achieved by heating cholesterol and arachidonic acid at high temperatures in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

Biological Activity

Cholesteryl arachidonate (CA) is a cholesteryl ester formed from cholesterol and arachidonic acid, a polyunsaturated fatty acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology, inflammation, and antimicrobial defense. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the esterification of cholesterol with arachidonic acid. The structural formula can be represented as follows:

Cholesteryl Arachidonate=Cholesterol+Arachidonic Acid\text{this compound}=\text{Cholesterol}+\text{Arachidonic Acid}

This compound is categorized as an endogenous metabolite and plays a significant role in various biological processes.

Biological Functions

This compound exhibits several key biological activities:

  • Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism involves disrupting bacterial membranes and modulating immune responses.
  • Inflammatory Response : this compound is involved in the activation of macrophages and the generation of reactive oxygen species (ROS). It has been shown to activate the TLR4/SYK signaling pathway, leading to increased cytokine production (e.g., IL-1β, IL-6) and promoting inflammation . This suggests a dual role in both innate immunity and inflammatory processes.
  • Oxidative Modifications : Upon oxidation, this compound can form bioactive lipid mediators known as oxidized cholesteryl esters (OxCEs). These metabolites can covalently modify proteins and lipids, influencing cellular functions and potentially contributing to disease states such as atherosclerosis .

Antibacterial Activity

A systematic review highlighted the inherent antibacterial properties of cholesteryl esters, including this compound. In studies involving human nasal fluid, it was found that lipids like CA contribute significantly to mucosal defense against infections . The IC50 values for this compound were reported at 17.7 μg/mL, indicating its potency as an antimicrobial agent .

Inflammation Studies

In a study examining the effects of oxidized cholesteryl esters on macrophages, this compound was shown to activate signaling pathways that lead to cytoskeletal rearrangements and enhanced phagocytosis . This activation is critical for the formation of foam cells in atherosclerotic plaques, linking CA to cardiovascular disease mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria
Inflammatory ActivationActivates macrophages through TLR4/SYK pathway; increases cytokine production
Oxidative ModificationForms oxidized cholesteryl esters that modify proteins and lipids
Cytotoxic EffectsAlters cell signaling pathways affecting cell proliferation and apoptosis

Case Studies

  • Case Study on Antimicrobial Properties : A study demonstrated that liposomal formulations containing this compound significantly inhibited bacterial growth in vitro. This suggests potential applications in developing new antimicrobial therapies based on host-derived lipids .
  • Case Study on Inflammation : Research involving murine models showed that macrophages exposed to oxidized forms of this compound exhibited enhanced inflammatory responses, indicating its role in chronic inflammation associated with metabolic disorders .

Properties

CAS No.

604-34-2

Molecular Formula

C47H76O2

Molecular Weight

673.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChI Key

IMXSFYNMSOULQS-WIMJHLADSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

physical_description

Solid

Synonyms

cholesteryl arachidonate
cholesteryl arachidonate eicosatetraenoate
cholesteryl arachidonate, (3beta)-(all Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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